molecular formula C13H9NO4 B1615346 4-Hydroxy-3-nitrobenzophenone CAS No. 5464-98-2

4-Hydroxy-3-nitrobenzophenone

Cat. No.: B1615346
CAS No.: 5464-98-2
M. Wt: 243.21 g/mol
InChI Key: UUPWIFSQHLDLNE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitrobenzophenone is an organic compound with the molecular formula C13H9NO4. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzophenone structure. This compound is known for its yellow crystalline appearance and has a melting point of approximately 92-93°C .

Mechanism of Action

Target of Action

Benzophenone derivatives have been investigated for their antitumor activity , suggesting that they may interact with cellular targets involved in tumor growth and proliferation.

Mode of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity

Biochemical Pathways

Benzophenone derivatives have been associated with antitumor activity , which could involve multiple biochemical pathways related to cell growth, proliferation, and apoptosis.

Result of Action

Given the reported antitumor activity of benzophenone derivatives , it is plausible that 4-Hydroxy-3-nitrobenzophenone could induce changes at the molecular and cellular levels that inhibit tumor growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzophenone can be synthesized through various methods. One common method involves the nitration of 4-hydroxybenzophenone using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the desired position .

Another method involves the treatment of 4-methylamino-3-nitrobenzophenone with boiling 10% aqueous sodium hydroxide for 48 hours, yielding this compound with a 52% yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-nitrobenzophenone is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(4-hydroxy-3-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12-7-6-10(8-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPWIFSQHLDLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282607
Record name 4-HYDROXY-3-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-98-2
Record name NSC26791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-HYDROXY-3-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 4-hydroxy-3-nitrobenzophenone in the provided research papers?

A1: this compound is primarily employed as a key component in the synthesis of activated esters on solid supports (polymers) [, , , ]. These activated esters then act as efficient acylating reagents for various applications, particularly in peptide synthesis.

Q2: How is this compound incorporated into solid-phase synthesis?

A2: The research demonstrates that this compound can be attached to solid resins, such as polystyrene []. This immobilized form allows for easier reaction workup and purification in solid-phase synthesis.

Q3: Can you provide an example of how this compound-based activated esters are utilized in peptide synthesis?

A3: One study [] describes the synthesis of enkephalins (peptide neurotransmitters) using polymeric activated esters derived from this compound. The polymeric reagent reacts with amino acids, facilitating the step-wise construction of the desired peptide sequence on the solid support.

Q4: Beyond peptide synthesis, are there other applications of this compound highlighted in the research?

A4: Yes, one study [] explores the modification of agarose gel with this compound. This modification introduces hydrophobic groups to the gel, enabling the oriented immobilization of enzymes like chymotrypsin and trypsin. This oriented immobilization can potentially enhance the enzyme's activity and stability for various biotechnological applications.

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